(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a hydrazide moiety. Its structure features a 4-ethoxy-3-methoxyphenyl group at position 3 of the pyrazole ring and a 3-phenylallylidene group attached to the hydrazide (Fig. 1). These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. This article compares its structural, synthetic, and computational attributes with analogous pyrazole-carbohydrazides.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-29-20-12-11-17(14-21(20)28-2)18-15-19(25-24-18)22(27)26-23-13-7-10-16-8-5-4-6-9-16/h4-15H,3H2,1-2H3,(H,24,25)(H,26,27)/b10-7+,23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZUIGMMTQIGSU-KSSPAFGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Condensation reaction: The final step involves the condensation of the pyrazole derivative with an aldehyde or ketone to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.
Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxy-3-methoxyphenyl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazole-carbohydrazides exhibit diverse bioactivities depending on their substituents. Key structural comparisons include:
Key Observations :
Structural Characterization
X-ray crystallography , FT-IR , and NMR are standard techniques for confirming pyrazole-carbohydrazide structures:
- Target Compound : Expected to show intramolecular hydrogen bonding between the hydrazide N–H and pyrazole carbonyl, as seen in E-DPPC (N–H···O=C, ~2.0 Å) .
- Crystal Packing : Bulky substituents like 3-phenylallylidene may reduce packing efficiency compared to planar benzylidene analogs, affecting melting points .
- Spectroscopy : The methoxy (≈2830 cm⁻¹, C–O stretch) and ethoxy (≈1250 cm⁻¹, C–O–C) groups in the target compound can be distinguished via FT-IR .
Computational Studies
DFT calculations (B3LYP/6-311G) and Hirshfeld surface analysis** provide insights into electronic properties:
Key Findings :
Physicochemical Properties
Note: The 3-phenylallylidene group in the target compound may reduce solubility in polar solvents compared to benzylidene derivatives .
Biological Activity
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can be depicted as follows:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, analogs with similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole compounds led to a decrease in cell viability in MCF7 breast cancer cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Analog 1 | MCF7 | 39.70 |
| Pyrazole Analog 2 | MDA-MB-231 | 0.26 |
These findings suggest that the presence of specific substituents on the pyrazole ring can enhance anticancer activity.
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also known for their anti-inflammatory and analgesic effects. Studies have shown that compounds with a similar structure to (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can inhibit inflammatory pathways and reduce pain responses in animal models .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. For example, related pyrazole derivatives have shown moderate to high activity against fungi such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 125 µg/mL, indicating potential as antifungal agents .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| C. albicans | 125–250 | Low |
| C. neoformans | 31.25–62.5 | Moderate to High |
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways:
- Caspase Activation : Some studies suggest that these compounds can activate caspases involved in apoptosis, leading to programmed cell death in cancer cells .
- Enzyme Inhibition : Pyrazoles can inhibit enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase, contributing to their potential use in treating conditions like Alzheimer's disease .
- Inflammatory Mediators : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives:
- A case study involving a novel pyrazole derivative showed promising results in reducing tumor size in xenograft models, suggesting its potential application in cancer therapy.
- Another study demonstrated significant pain relief in animal models treated with a related pyrazole compound, supporting its use as an analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
